molecular formula C13H6Cl5NO B4958618 2,3-dichloro-N-(2,4,5-trichlorophenyl)benzamide

2,3-dichloro-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B4958618
M. Wt: 369.4 g/mol
InChI Key: YQUVFYGILRHWRS-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(2,4,5-trichlorophenyl)benzamide is an organic compound with the molecular formula C13H6Cl5NO It is a member of the benzamide family, characterized by the presence of multiple chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2,4,5-trichloroaniline. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dichloro-N-(2,4,5-trichlorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2,4-Dichloro-N-(2,4,5-trichlorophenyl)benzamide
  • 2-Chloro-N-(2,4,5-trichlorophenyl)benzamide
  • 2,3-Dichloro-N-(2,4-dichlorophenyl)benzamide
  • 2-Methyl-N-(2,4,5-trichlorophenyl)benzamide
  • 3,4-Dimethoxy-N-(2,4,5-trichlorophenyl)benzamide

Comparison: 2,3-Dichloro-N-(2,4,5-trichlorophenyl)benzamide is unique due to the specific positioning of chlorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.

Properties

IUPAC Name

2,3-dichloro-N-(2,4,5-trichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl5NO/c14-7-3-1-2-6(12(7)18)13(20)19-11-5-9(16)8(15)4-10(11)17/h1-5H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUVFYGILRHWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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